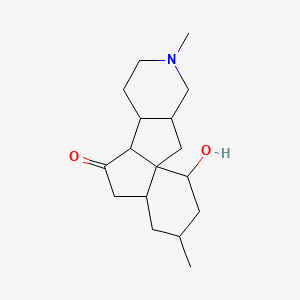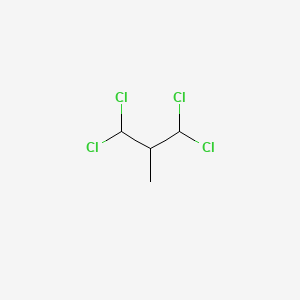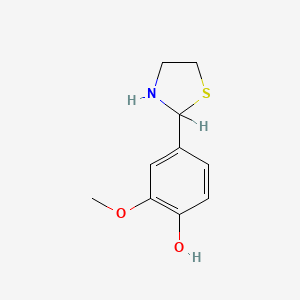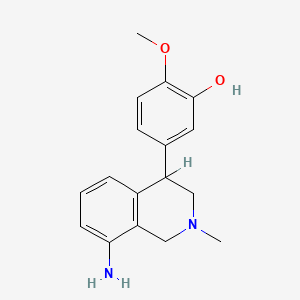
5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, which is a condensation reaction between a β-phenylethylamine and an aldehyde or ketone.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration introduces a nitro group, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through an O-methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or alkoxide ions in alcohol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and reduced isoquinoline compounds.
Substitution: Phenolic derivatives and substituted isoquinolines.
Scientific Research Applications
5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its aromatic properties and use in organic synthesis.
Quinoline: Structurally related to isoquinoline, with applications in medicinal chemistry and as an antimalarial agent.
Tetrahydroisoquinoline: A reduced form of isoquinoline, used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
5-(8-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)-2-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the isoquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
60520-18-5 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-(8-amino-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-13(11-6-7-17(21-2)16(20)8-11)12-4-3-5-15(18)14(12)10-19/h3-8,13,20H,9-10,18H2,1-2H3 |
InChI Key |
DOGUAYAXSQVEBS-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC(=C(C=C3)OC)O |
Synonyms |
3'-hydroxy-4'-methoxynomifensine nomifensine M3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


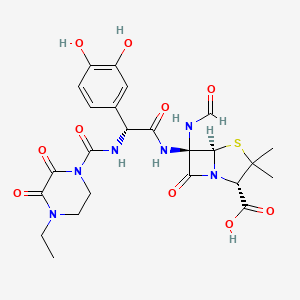
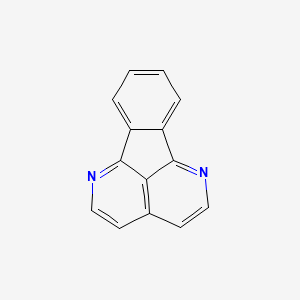

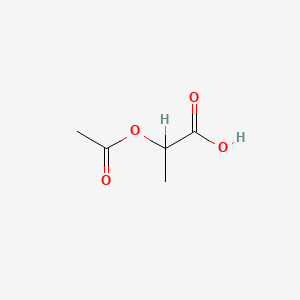
![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1222637.png)
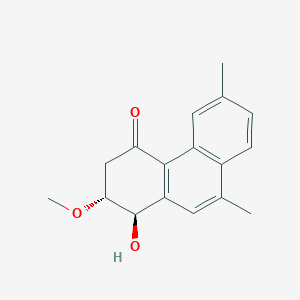
![(3E,12bR)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B1222642.png)
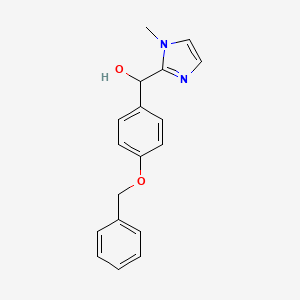
![methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B1222648.png)
![1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B1222649.png)
